molecular formula C12H15N5O2S3 B2866182 3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392299-52-4

3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B2866182
CAS RN: 392299-52-4
M. Wt: 357.47
InChI Key: CLFZCEDKINSADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide” are not available from the retrieved sources.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that derivatives incorporating the thiadiazole moiety exhibit significant antimicrobial and antifungal properties. For instance, compounds with a thiazole or thiadiazole ring have been reported for their moderate antimicrobial activity against a range of pathogens. This includes efforts to synthesize new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives to explore their potential in combating microbial infections (A. Farag, N. A. Kheder, Y. Mabkhot, 2009; S. Govori, Sabrie Spahiu, Arben Haziri, 2014).

Anticancer Activities

Several studies have highlighted the anticancer potential of compounds featuring thiazole and thiadiazole structures. Novel compounds synthesized from thiazole derivatives have demonstrated significant in vitro anticancer activity against various cancer cell lines. This includes research into thiazole and thiadiazole derivatives as potent anticancer agents, showing promising results in inhibiting the growth of cancer cells, such as hepatocellular carcinoma (S. M. Gomha, Mohamad R. Abdelaziz, et al., 2017).

Agricultural Applications

In addition to medical applications, compounds containing the thiadiazole moiety have been evaluated for their potential in agricultural settings, particularly as fungicides. Their fungicidal activity has been tested against various plant pathogens, showing potential to protect crops from fungal diseases (H. Chen, Z. Li, Y. Han, 2000).

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research could focus on the design and development of new thiazole derivatives, including “3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide”, to explore their potential as therapeutic agents. Further studies are also needed to elucidate the exact mechanisms of action of these compounds.

properties

IUPAC Name

3-methyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S3/c1-7(2)5-8(18)14-11-16-17-12(22-11)21-6-9(19)15-10-13-3-4-20-10/h3-4,7H,5-6H2,1-2H3,(H,13,15,19)(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFZCEDKINSADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.